N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It is suggested that the compound may combine the effects of thiazole and sulfonamide, groups known for their antibacterial activity . The compound may interact with its targets, leading to changes that result in its antibacterial activity.
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes, such as cell wall synthesis or protein production, leading to bacterial death .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . The bioavailability of this compound would be influenced by these properties, which determine how much of the compound enters the systemic circulation, how it is distributed throughout the body, how it is metabolized, and how it is excreted.
Result of Action
Given its potential antibacterial activity, it may lead to bacterial cell death by interfering with essential bacterial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated pyridine derivative. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the tosylation of the piperidine nitrogen to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring typically yields sulfoxides or sulfones, while reduction of a nitro group yields the corresponding amine .
Scientific Research Applications
N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(pyridin-2-yl)thiazol-2-yl)-2-tosylpiperidine-4-carboxamide
- N-(4-(pyridin-2-yl)thiazol-2-yl)-3-tosylpiperidine-4-carboxamide
- N-(4-(pyridin-2-yl)thiazol-2-yl)-4-tosylpiperidine-4-carboxamide
Uniqueness
N-(4-(pyridin-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tosyl group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-15-5-7-17(8-6-15)30(27,28)25-12-9-16(10-13-25)20(26)24-21-23-19(14-29-21)18-4-2-3-11-22-18/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPLFYFZZOMQDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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